Synthetic Accessibility: 4-Bromo-2-methylthiazole Yields Compare Favorably to Its Iodo- and 2-Bromo Analogs
The reported synthesis of 4-bromo-2-methylthiazole from 2,4-dibromothiazole proceeds with a 55% yield . This compares favorably to the synthesis of its iodo-analog, 4-iodo-2-methylthiazole, which is prepared from the bromo compound via lithium-halogen exchange and reaction with diiodoethane in a lower 47% yield . Furthermore, the synthesis of the positional isomer, 2-bromo-4-methylthiazole, is noted for its complexity and unsatisfactory 32% yield [1].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 55% |
| Comparator Or Baseline | 4-Iodo-2-methylthiazole: 47%; 2-Bromo-4-methylthiazole: 32% |
| Quantified Difference | 8 percentage points higher than 4-iodo; 23 percentage points higher than 2-bromo isomer |
| Conditions | Lab-scale synthesis: 2,4-dibromothiazole + n-BuLi, then dimethyl sulfate for target; lithium-halogen exchange with diiodoethane for iodo-analog; Sandmeyer reaction for 2-bromo analog. |
Why This Matters
Higher synthetic yield directly translates to lower cost and better material efficiency for procurement, especially for large-scale or multi-step synthesis campaigns.
- [1] Patents-Review.com. Condensation reagents and a process for their preparation. 2005. View Source
